molecular formula C8H5F2NO B14865352 6,7-Difluoroisoindolin-1-one

6,7-Difluoroisoindolin-1-one

Cat. No.: B14865352
M. Wt: 169.13 g/mol
InChI Key: LPALHFLXJQDPEL-UHFFFAOYSA-N
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Description

6,7-Difluoroisoindolin-1-one (CAS: 1445862-22-5) is a fluorinated isoindolinone derivative with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol. It is characterized by fluorine atoms at the 6- and 7-positions of the isoindolinone core, a bicyclic aromatic structure fused with a ketone group. This compound is typically stored at 2–8°C and is available at a purity of ≥98% for research applications .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

6,7-difluoro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5F2NO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12)

InChI Key

LPALHFLXJQDPEL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)F)F)C(=O)N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroisoindolin-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn) and catalysts such as palladium and rhodium . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, which can be further explored for their biological and chemical properties .

Scientific Research Applications

6,7-Difluoroisoindolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Difluoroisoindolin-1-one involves its interaction with molecular targets such as CDK7. The compound exhibits high binding affinity and forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction disrupts the cell cycle and transcription processes, leading to its anti-cancer effects.

Comparison with Similar Compounds

The structural and functional properties of 6,7-difluoroisoindolin-1-one can be contextualized against related isoindolinone derivatives, as outlined below:

Structural Analogues and Substituent Effects
Compound Name Substituents Key Features Biological Activity Reference
6,7-Difluoroisoindolin-1-one 6-F, 7-F High electronegativity, potential metabolic stability Not explicitly reported
6,7-Dihydroxyisoindolin-1-one 6-OH, 7-OH Polar hydroxyl groups; prone to hydrogen bonding HIV-1 integrase inhibition (weak base)
4-Sulfonamide derivatives 6-OH, 7-OH + 4-SO₂NH₂ Enhanced potency via sulfonamide substitution Anti-HIV activity (SI > 100)
2-(3-Cl-4-F-benzyl)-6,7-OH 6-OH, 7-OH + 2-benzyl-Cl/F Bulky benzyl group; increased lipophilicity Undisclosed (structural analog)

Key Observations:

  • Fluorine vs.
  • Substituent Position : Analogues with substitutions at the 4-position (e.g., sulfonamide in ) exhibit significantly enhanced anti-HIV activity compared to the parent 6,7-dihydroxy compound. This suggests that synergistic modifications at multiple positions (e.g., 4, 6, 7) could optimize efficacy.
  • In contrast, sulfonamide derivatives of 6,7-dihydroxyisoindolin-1-one show cytotoxicity concerns despite high selectivity indices (SI > 100) .
Physicochemical and Pharmacokinetic Properties
Property 6,7-Difluoroisoindolin-1-one 6,7-Dihydroxyisoindolin-1-one 4-Sulfonamide Derivative
Molecular Weight 169.13 g/mol ~180 g/mol (estimated) ~300–350 g/mol
LogP (Lipophilicity) Moderate (fluorine effect) Low (hydroxyl polarity) Moderate (SO₂NH₂ group)
Metabolic Stability Likely high Low (prone to oxidation) Moderate

Analysis :

  • The difluoro derivative’s lipophilicity (LogP) is expected to be higher than the dihydroxy analog, favoring passive diffusion across biological membranes.
  • Metabolic stability of the difluoro compound may surpass hydroxylated analogs, as fluorine resists Phase I oxidation. However, sulfonamide-containing derivatives balance potency with moderate stability .
Therapeutic Potential
  • Anti-HIV Activity: Sulfonamide-modified 6,7-dihydroxyisoindolin-1-one derivatives demonstrate >100-fold potency improvements in cell-based assays over the parent compound, with efficacy against resistant HIV strains (e.g., Y143R integrase mutant) .

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